molecular formula C10H20ClN B3001244 6-Methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline;hydrochloride CAS No. 2580186-97-4

6-Methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline;hydrochloride

Cat. No.: B3001244
CAS No.: 2580186-97-4
M. Wt: 189.73
InChI Key: CDGUHENIXPFPJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline hydrochloride is a decahydroquinoline derivative with a methyl substituent at the 6-position. The hydrochloride salt form enhances water solubility, making it suitable for pharmacological applications.

Properties

IUPAC Name

6-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N.ClH/c1-8-4-5-10-9(7-8)3-2-6-11-10;/h8-11H,2-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDGUHENIXPFPJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C1)CCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClN
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline;hydrochloride is a compound belonging to the class of decahydroquinolines. This article explores its biological activities based on recent research findings. The focus will be on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₅H₂₄ClN
  • Molecular Weight : 259.81 g/mol
  • CAS Number : 39029-41-9

Research indicates that compounds with a decahydroquinoline structure exhibit various biological activities through several mechanisms:

  • Inhibition of Phosphodiesterase (PDE) Enzymes :
    • Recent studies have shown that certain alkaloids with similar scaffolds can inhibit PDE10A, which is implicated in Parkinson's disease (PD) pathophysiology. The binding affinities and interactions with PDE10A were evaluated using molecular docking techniques .
  • Anticancer Activity :
    • Compounds derived from decahydroquinolines have demonstrated cytotoxic effects against various cancer cell lines. For instance, Lepadins—related alkaloids—showed significant inhibition of tyrosine kinase activity and antiproliferative effects on cancer cells .
  • Neuroprotective Effects :
    • Some studies suggest that these compounds may exert neuroprotective effects by modulating neurotransmitter receptor activity. For example, certain decahydroquinoline derivatives have been shown to block nicotinic acetylcholine receptors in neuronal cell lines .

Biological Activities

The biological activities of this compound can be summarized in the following table:

Biological ActivityDescriptionReferences
Anticancer Exhibits cytotoxicity against various cancer cell lines and inhibits tyrosine kinase activity.
Neuroprotective Modulates nicotinic acetylcholine receptor activity; potential for treating neurodegenerative diseases.
PDE Inhibition Inhibits phosphodiesterase enzymes involved in PD pathophysiology.
Antimicrobial Some derivatives show antibacterial and antifungal properties.

Case Studies

  • Study on PDE10A Inhibition :
    • A study identified several quinolone and quinazoline alkaloids as potent inhibitors of PDE10A. The findings suggest that this compound may share similar inhibitory properties due to its structural characteristics .
  • Cytotoxicity Evaluation :
    • Research evaluating the cytotoxic effects of Lepadins revealed that compounds structurally related to decahydroquinolines could effectively inhibit cancer cell proliferation in vitro .
  • Neuroprotective Potential :
    • Investigations into the neuroprotective effects of synthetic decahydroquinolines showed promise in modulating receptor activity linked to cognitive functions and neurodegeneration .

Comparison with Similar Compounds

Structural and Physicochemical Properties
Compound Name Substituents/Modifications Hydrogenation Degree Molecular Formula Molecular Weight Key Physicochemical Properties
6-Methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline hydrochloride Methyl at 6-position Decahydro (10 H atoms) C₁₀H₁₈N·HCl ~189.7 (calc.) High solubility (HCl salt), stereochemical complexity
Decahydroquinoline (mixture of cis/trans) None Decahydro C₉H₁₅N 137.23 Lipophilic base; solubility pH-dependent
5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride Cl at 5,7; COOH at 6 Tetrahydro (4 H atoms) C₁₀H₉Cl₂NO₂·HCl ~295.6 (calc.) Enhanced solubility (HCl salt), acidic functionality
4-Chloro-5,6,7,8-tetrahydroquinoline Cl at 4 Tetrahydro C₉H₁₀ClN 167.64 Moderate lipophilicity, halogenated
6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride CF₃ at 6 Tetrahydro C₁₀H₁₁F₃N·HCl 237.66 Electron-withdrawing CF₃ group, high polarity

Key Observations :

  • Chlorine and trifluoromethyl substituents in analogs enhance electronegativity and binding affinity to targets like ion channels or enzymes .
  • Tetrahydro derivatives (e.g., 4-Chloro-5,6,7,8-tetrahydroquinoline) exhibit partial unsaturation, altering conformational flexibility compared to fully saturated decahydroquinolines .
Pharmacological Activity
Compound Name Biological Target/Activity Selectivity/Mechanism Bioavailability/Data
Target Compound Not explicitly reported (inference) Potential CNS modulation (structural analogy) N/A
LY382884 (Decahydroisoquinoline derivative) Kainate receptor (GluR5 subunit) antagonist Selective inhibition; no effect on AMPA/NMDA receptors Oral bioavailability studied in dogs
3S,4aR,6S,8aR-6-(((4-carboxy)phenyl)methyl)-decahydroisoquinoline-3-carboxylic acid Excitatory amino acid receptor antagonist Prodrug esters (e.g., Compounds C, D, E) improve bioavailability 71% yield in diisobutyl ester synthesis
Sempervirine hydrochloride (1,2,3,4-tetrahydroindolo-isoquinolinium) HMGA-interfering activity DNA-binding inhibition; cytotoxic to cancer cells NMR-confirmed structure

Key Observations :

  • Decahydroisoquinoline prodrugs (e.g., diethyl esters) exhibit enhanced bioavailability (e.g., 71% yield in diisobutyl ester synthesis) compared to parent diacids, suggesting similar strategies could apply to the target compound .
  • LY382884 demonstrates receptor-subtype selectivity, emphasizing the impact of substituents (e.g., carboxyphenyl groups) on pharmacological specificity .

Key Observations :

  • Chlorination byproducts (e.g., 3% overchlorinated impurities in tetrachlorodecane synthesis) highlight the need for precise reaction control in halogenated analogs .
  • Esterification (e.g., thionyl chloride in methanol) is a viable route for improving solubility and bioavailability in decahydroisoquinoline prodrugs .

Q & A

Q. What are the optimal synthetic routes for 6-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline hydrochloride, and how can reaction yields be maximized?

The synthesis of decahydroquinoline derivatives typically involves catalytic hydrogenation of quinoline precursors or cyclization of substituted cyclohexenylamines. For 6-methyl derivatives, regioselective methylation at position 6 can be achieved using methyl iodide or dimethyl sulfate under basic conditions. Yield optimization requires careful control of reaction parameters:

  • Catalyst selection : Palladium-on-carbon (Pd/C) or Raney nickel for hydrogenation .
  • Temperature : Moderate heating (60–80°C) to avoid over-reduction or side reactions.
  • Purification : Recrystallization from ethanol/water mixtures improves purity .

Q. How can the hygroscopic nature of 6-methyl-decahydroquinoline hydrochloride impact experimental reproducibility, and what storage conditions are recommended?

The hydrochloride salt’s hygroscopicity can lead to variable hydration states, altering molarity in solution-based assays. Mitigation strategies include:

  • Storage : Desiccated containers with silica gel at –20°C.
  • Handling : Use anhydrous solvents (e.g., dry DMSO) for dissolution.
  • Characterization : Karl Fischer titration to quantify water content before use .

Q. What analytical techniques are most reliable for confirming the identity and purity of this compound?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to verify methyl substitution at position 6 and decahydroquinoline backbone .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula (C11_{11}H20_{20}ClN) .

Advanced Research Questions

Q. How do tautomeric equilibria or zwitterionic forms of 6-methyl-decahydroquinoline hydrochloride influence its reactivity in nucleophilic substitution reactions?

The compound may exist in equilibrium between protonated (zwitterionic) and neutral forms, depending on pH. This impacts reactivity:

  • Zwitterionic form : Stabilized at neutral pH, reducing nucleophilic attack at the nitrogen center.
  • Neutral form : Dominant in basic conditions, enhancing nucleophilic substitution (e.g., alkylation).
    Methodological approach :
  • pH titration with 1H^1H NMR : Monitor chemical shifts to identify dominant species .
  • Kinetic studies : Compare reaction rates under buffered (pH 4–10) conditions .

Q. What strategies can resolve contradictory data in biological activity studies, such as varying IC50_{50}50​ values across assays?

Discrepancies may arise from differences in:

  • Solubility : Use standardized solvents (e.g., DMSO with ≤0.1% water) to ensure consistent bioavailability .
  • Cell line variability : Validate assays across multiple cell lines (e.g., HEK293 vs. HeLa) .
  • Metabolite interference : LC-MS/MS to detect degradation products during incubation .

Q. How can computational modeling predict the stereochemical stability of 6-methyl-decahydroquinoline hydrochloride in chiral environments?

  • Molecular dynamics (MD) simulations : Assess conformational flexibility of the decahydroquinoline ring.
  • Density Functional Theory (DFT) : Calculate energy barriers for ring inversion or methyl group rotation.
  • Validation : Compare computational results with experimental 1H^1H-1H^1H NOESY NMR data .

Methodological Challenges in Structural Characterization

Q. What crystallographic techniques are suitable for resolving polymorphic forms of this compound?

  • Single-crystal X-ray diffraction (SCXRD) : Requires high-quality crystals grown via slow vapor diffusion (e.g., ether into dichloromethane).
  • Powder XRD : Identify polymorphs by comparing experimental patterns with simulated data from SCXRD .

Q. How can researchers differentiate between isomeric impurities (e.g., 4a-methyl vs. 8a-methyl derivatives) during synthesis?

  • Chromatographic separation : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IA) .
  • Isotopic labeling : Synthesize 13C^{13}C-labeled methyl derivatives and analyze via 13C^{13}C-NMR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.